molecular formula C62H80CaCl8N10O30 B1260962 Pantofenicol (TN)

Pantofenicol (TN)

货号: B1260962
分子量: 1769 g/mol
InChI 键: SUYLZQWKVLPUSE-XHPTVIJISA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pantofenicol (TN) is a broad-spectrum antimicrobial agent belonging to the class of amphenicols, which includes chloramphenicol, thiamphenicol, and florfenicol. Amphenicols inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptidyl transferase activity . Pantofenicol (TN) is hypothesized to share this mechanism but may exhibit modified pharmacokinetic or safety profiles due to structural variations.

属性

分子式

C62H80CaCl8N10O30

分子量

1769 g/mol

IUPAC 名称

calcium;2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/4C11H12Cl2N2O5.2C9H17NO5.Ca/c4*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h4*1-4,8-10,16-17H,5H2,(H,14,18);2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;;;;;+2/p-2/t;;;;2*7-;/m....00./s1

InChI 键

SUYLZQWKVLPUSE-XHPTVIJISA-L

手性 SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2]

规范 SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2]

产品来源

United States

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Characterization

Amphenicol derivatives are distinguished by substituents on their dichloroacetamide backbone. Key structural differences impact bioavailability, resistance profiles, and toxicity:

  • Chloramphenicol: Contains a nitro group (-NO₂) on the benzene ring, linked to rare but severe aplastic anemia.
  • Thiamphenicol : Substitutes the nitro group with a methyl sulfonyl group (-SO₂CH₃), reducing hematotoxicity but retaining antimicrobial activity.
  • Florfenicol : Introduces fluorine atoms at the C-3 position, enhancing resistance to bacterial acetyltransferases and improving efficacy in veterinary use .

Table 1: Structural and Pharmacological Properties of Amphenicols

Compound Molecular Formula Key Substituents Mechanism of Action Resistance Profile Common Uses
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ -NO₂, -OH 50S ribosomal inhibition High (acetyltransferase) Human systemic infections
Thiamphenicol C₁₂H₁₅Cl₂NO₅S -SO₂CH₃, -OH 50S ribosomal inhibition Moderate Veterinary/Respiratory
Florfenicol C₁₂H₁₄Cl₂FNO₄S -F, -SO₂CH₃ 50S ribosomal inhibition Low (fluoro-substitution) Veterinary/Aquaculture
Pantofenicol (TN) (Data unavailable) Hypothesized side-chain mod Likely 50S inhibition To be determined Investigational use

Pharmacokinetic and Pharmacodynamic Comparisons

Bioavailability and Metabolism
  • Florfenicol : Demonstrates high oral bioavailability (>90%) in livestock due to fluorine-induced metabolic stability .

Analytical and Methodological Considerations

Accurate structural elucidation of Pantofenicol (TN) requires advanced NMR techniques, including comparison of $ ^1H $ and $ ^{13}C $-NMR shifts (e.g., δH 2.28 ppm for methylene units in related compounds) . Preservation of raw Free Induction Decay (FID) data is critical for reproducibility and dereplication, as highlighted in recent cheminformatics studies .

常见问题

Basic: What methodological frameworks are recommended for studying Pantofenicol’s mechanism of action?

To investigate Pantofenicol’s mechanism of action, employ frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example, define the biological system (e.g., bacterial ribosomes), the intervention (Pantofenicol exposure), comparators (other antibiotics), and measurable outcomes (e.g., inhibition of protein synthesis). Pair this with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the research scope. For molecular interactions, use spectroscopic techniques (e.g., NMR, X-ray crystallography) to map binding sites and validate findings through dose-response assays .

Basic: How should researchers design preclinical experiments to assess Pantofenicol’s efficacy?

Adopt a pre-test/post-test control group design to minimize bias. For in vitro studies, use standardized bacterial strains (e.g., E. coli ATCC 25922) and measure minimum inhibitory concentrations (MICs) via broth microdilution. In vivo models should include randomized animal cohorts with placebo controls. Ensure replication across multiple cell lines or animal species to address biological variability. Document protocols using ARRIVE guidelines for transparency .

Basic: What are the best practices for synthesizing and characterizing Pantofenicol derivatives?

Utilize retrosynthetic analysis to plan derivative synthesis, prioritizing functional groups that enhance target binding (e.g., halogen substitutions). Characterize compounds via HPLC-MS for purity and NMR for structural confirmation. Compare pharmacokinetic properties (e.g., logP, solubility) using computational tools like Molinspiration or SwissADME . Cross-validate results with in vitro ADMET assays .

Advanced: How can researchers resolve contradictions in Pantofenicol’s pharmacokinetic data across studies?

Conduct a systematic review with meta-analysis to identify methodological disparities (e.g., dosing regimens, analytical techniques). Apply sensitivity analysis to isolate confounding variables (e.g., interspecies differences, formulation variants). Use mixed-effects models to account for heterogeneity. For unresolved discrepancies, design harmonized in vivo/in vitro studies with standardized protocols .

Advanced: What strategies validate Pantofenicol’s target specificity in complex biological systems?

Implement CRISPR-Cas9 knockouts of putative targets in model organisms to confirm on-/off-target effects. Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to map downstream pathways. Use surface plasmon resonance (SPR) to quantify binding affinities against related proteins. Triangulate findings with computational docking simulations (e.g., AutoDock Vina ) .

Advanced: How should researchers address ethical challenges in Pantofenicol’s clinical trial design?

Integrate ethical risk-benefit frameworks (e.g., WHO guidelines) during protocol development. For phase I trials, prioritize dose-escalation designs with real-time pharmacokinetic monitoring. Use adaptive trial methodologies to minimize patient exposure to subtherapeutic or toxic doses. Ensure informed consent processes address potential resistance development and ecological impacts .

Advanced: What statistical models are optimal for analyzing Pantofenicol’s dose-response relationships?

Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. For multi-variable interactions, use generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to identify synergistic/antagonistic effects. Validate models through bootstrapping or cross-validation to ensure robustness. Report results with 95% confidence intervals and effect sizes .

Advanced: How can interdisciplinary approaches enhance Pantofenicol’s therapeutic profiling?

Combine cheminformatics (e.g., QSAR modeling) with systems biology (e.g., network pharmacology) to predict off-target interactions and polypharmacology. Validate predictions using organ-on-a-chip platforms for human-relevant toxicity screening. Collaborate with computational chemists to optimize lead compounds via free-energy perturbation (FEP) calculations .

Advanced: What methodologies mitigate bias in retrospective studies on Pantofenicol’s clinical outcomes?

Use propensity score matching to balance covariates (e.g., age, comorbidities) between treatment and control groups. Apply Cochran-Mantel-Haenszel tests to adjust for confounding variables. For data synthesis, follow PRISMA guidelines and report bias risks using ROBINS-I tools. Cross-check electronic health records with pharmacy databases to verify exposure histories .

Advanced: How can researchers integrate omics data to uncover Pantofenicol’s resistance mechanisms?

Perform multi-omics integration (genomics, proteomics, metabolomics) on resistant bacterial isolates. Use genome-wide association studies (GWAS) to identify resistance-linked SNPs. Validate findings via CRISPR interference (CRISPRi) to repress candidate genes. Apply pathway enrichment analysis (e.g., KEGG, GO) to pinpoint disrupted metabolic networks. Share data via platforms like NCBI BioProject for reproducibility .

Notes on Methodology

  • Data Validation : Cross-reference findings with orthogonal assays (e.g., MICs + time-kill curves) to confirm biological relevance .
  • Theoretical Frameworks : Align hypotheses with established theories (e.g., Ehrlich’s "magic bullet" concept for target specificity) to strengthen interpretability .
  • Ethical Compliance : Adhere to Declaration of Helsinki principles in human studies and ARRIVE 2.0 guidelines for animal research .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。